molecular formula C16H12Cl2O3 B071595 4-(3,4-Dichlorobenzyloxy)cinnamic acid CAS No. 175136-15-9

4-(3,4-Dichlorobenzyloxy)cinnamic acid

Cat. No. B071595
CAS RN: 175136-15-9
M. Wt: 323.2 g/mol
InChI Key: NGTVZGVCDADUBF-UHFFFAOYSA-N
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Description

“4-(3,4-Dichlorobenzyloxy)cinnamic acid” is a chemical compound with several synonyms such as RARECHEM AL BK 1027, 3-(4-(3,4-DICHLOROBENZYLOXY)PHENYL)ACRYLIC ACID, and others . It is available for purchase from various chemical suppliers .


Synthesis Analysis

Cinnamic acids and their derivatives can be synthesized from glucose in Escherichia coli by introducing different combinations of genes: tyrosine ammonia lyase, phenylalanine ammonia lyase, S.espanaensis monooxygenase, and Oryza sativa O-methyltransferase . Another study suggests that cinnamic acid is a phenolic plant compound and coumaric acids such as 4-hydroxycinnamic acid (4HCA), caffeic acid (3,4-dihydroxycinnamic acid, dHCA), and ferulic acid are present in the biosynthetic pathway of plant lignin .


Molecular Structure Analysis

The molecular structure of cinnamic acids and their derivatives can be analyzed using spectroscopic techniques. FT-IR, FT-Raman, (13)C NMR and (1)H NMR spectra can be recorded for the vibrational and spectroscopic analysis .


Chemical Reactions Analysis

Cinnamic and p-coumaric acid can be consumed by Yarrowia lipolytica through multiple pathways that are partially dependent on the cultivation medium . Cinnamic acid is converted to p-coumaric acid .

Scientific Research Applications

Mechanism of Action

The bacteriostatic mechanism of cinnamic acid involves the destruction of the bacterial membrane, causing the cells to die . Cinnamic and p-coumaric acid are the precursors for the flavonoids pinocembrin and naringenin, respectively .

Safety and Hazards

Cinnamic acids are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) .

properties

IUPAC Name

(E)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O3/c17-14-7-3-12(9-15(14)18)10-21-13-5-1-11(2-6-13)4-8-16(19)20/h1-9H,10H2,(H,19,20)/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTVZGVCDADUBF-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)OCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)OCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dichlorobenzyloxy)cinnamic acid

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